Benzyl 4-oxo-4-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)butanoate
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Overview
Description
Benzyl 4-oxo-4-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)butanoate: is a complex organic compound with the molecular formula C21H31NO7 and a molecular weight of 409.4733 . This compound features a benzyl group, a butanoate ester, and a unique azacyclopentadecan ring structure, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-oxo-4-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)butanoate typically involves multi-step organic reactions. One common method includes the esterification of 4-oxo-4-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)butanoic acid with benzyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, would be carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-oxo-4-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, Benzyl 4-oxo-4-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)butanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug development and medicinal chemistry research. It may exhibit properties such as enzyme inhibition or receptor binding, which are valuable in designing new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of Benzyl 4-oxo-4-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)butanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The azacyclopentadecan ring may also interact with specific receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
- 4-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)benzaldehyde
- Ethyl 4-oxo-4-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)butanoate
- Benzyl 4-oxo-1-piperidinecarboxylate
Uniqueness: Benzyl 4-oxo-4-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)butanoate is unique due to its combination of a benzyl group, an oxo group, and an azacyclopentadecan ring. This structure provides distinct reactivity and potential biological activity compared to similar compounds. The presence of the azacyclopentadecan ring, in particular, sets it apart from other benzyl derivatives, offering unique interaction possibilities with biological targets .
Properties
Molecular Formula |
C21H31NO7 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
benzyl 4-oxo-4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)butanoate |
InChI |
InChI=1S/C21H31NO7/c23-20(6-7-21(24)29-18-19-4-2-1-3-5-19)22-8-10-25-12-14-27-16-17-28-15-13-26-11-9-22/h1-5H,6-18H2 |
InChI Key |
YPHHLDUFFWPCCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOCCOCCN1C(=O)CCC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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